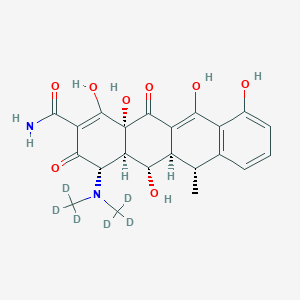
2-Chloro-6-fluoro-3-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-3-nitroanisole is an organic compound with the molecular formula C7H5ClFNO3 It is a derivative of anisole, where the methoxy group is substituted with chloro, fluoro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated anisole is then subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From reduction of the nitro group.
Aldehydes/Acids: From oxidation of the methoxy group.
Substituted Anisoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-3-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-3-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chloro, fluoro, and nitro) influence its reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and cellular pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-nitroanisole: Lacks the fluoro group but shares similar reactivity.
4-Bromo-2-fluoro-6-nitroanisole: Contains a bromo group instead of chloro, with similar applications.
2,4-Dinitroanisole: Contains two nitro groups, used in different industrial applications.
Uniqueness: 2-Chloro-6-fluoro-3-nitroanisole is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic pathways and applications where such properties are desired.
Eigenschaften
Molekularformel |
C7H5ClFNO3 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
3-chloro-1-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
WNYKPCZQTDKIIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)







